N-Desmethyltramadol
Overview
Description
Synthesis Analysis
N-Desmethyltramadol can be synthesized through various chemical pathways, one of which involves the use of versatile reagents like N,N,N',N'-Tetramethylazodicarboxamide (TMAD) in the Mitsunobu reaction, demonstrating its application in the synthesis of secondary amines from N-benzyltrifluoroacetamide (Tsunoda et al., 1994).
Molecular Structure Analysis
The molecular structure of N-Desmethyltramadol has been extensively studied using techniques like FTIR, FT-Raman, 1H, and 13C NMR spectroscopy. These studies reveal detailed insights into its vibrational modes, bond lengths, angles, and electronic properties, highlighting its structural complexity and the distribution of electron density across the molecule (Arjunan et al., 2014).
Chemical Reactions and Properties
Research on N-Desmethyltramadol's chemical reactions and properties is less direct but can be inferred from studies on its parent compound tramadol and similar structures. For instance, the glucuronidation of O-Desmethyltramadol, a closely related compound, highlights the metabolic pathways and chemical reactivity of these types of molecules, providing insights into their chemical behavior in biological systems (Lehtonen et al., 2010).
Physical Properties Analysis
The physical properties of N-Desmethyltramadol, such as solubility, melting point, and crystalline structure, are crucial for its formulation and application in medicinal chemistry. These properties can be deduced from detailed spectroscopic investigations and crystallographic studies that provide a foundational understanding of its behavior in various solvents and conditions.
Chemical Properties Analysis
N-Desmethyltramadol's chemical properties, including its reactivity, stability, and interaction with biological molecules, are central to its pharmacological effects. Studies on its enantiomers and metabolites offer valuable information on its mechanism of action, including its influence on serotonin efflux and uptake in neural systems, which is critical for its analgesic effects (Bamigbade et al., 1997).
Scientific Research Applications
Quantum Chemical and Spectroscopic Studies
N-Desmethyltramadol, as a metabolite of tramadol, has been a subject of quantum chemical and spectroscopic investigations. Arjunan et al. (2014) conducted comprehensive studies on O-desmethyltramadol, involving FTIR, FT-Raman, NMR spectroscopy, and quantum chemical analyses. Their research focused on understanding the molecular structure, vibrational modes, electronic properties, and intramolecular charge transfer mechanisms of O-desmethyltramadol hydrochloride. These studies are crucial for understanding the molecular interactions and properties of this compound, which can aid in its application in various scientific fields, such as pharmaceuticals and materials science (Arjunan, Santhanam, Marchewka, & Mohan, 2014).
Pharmacokinetics and Pharmacodynamics
N-Desmethyltramadol has been studied for its pharmacokinetic and pharmacodynamic properties. Tzvetkov et al. (2011) investigated the interaction of O-desmethyltramadol with the organic cation transporter OCT1 and its impact on pharmacokinetics. They found that OCT1 polymorphisms significantly influence plasma concentrations of O-desmethyltramadol, affecting the efficacy of tramadol treatment. This research is vital for personalized medicine, as it helps in understanding how genetic variations can affect drug response and metabolism (Tzvetkov, Saadatmand, Lötsch, Tegeder, Stingl, & Brockmöller, 2011).
Metabolism and Enzymatic Activity
The metabolism of N-Desmethyltramadol (O-desmethyltramadol) has been a focus of research, particularly in the context of its glucuronidation. Lehtonen et al. (2010) studied how O-desmethyltramadol is metabolized through glucuronidation, identifying the specific human UDP-glucuronosyltransferases (UGTs) responsible for this process. This research is significant for drug development and safety, as it provides insight into the metabolic pathways of tramadol’s active metabolite, influencing drug design and toxicity assessments (Lehtonen, Sten, Aitio, Kurkela, Vuorensola, Finel, & Kostiainen, 2010).
Analytical Detection and Monitoring
N-Desmethyltramadol has been the subject of analytical studies for detection and monitoring purposes. Johansen et al. (2020) focused on measuring concentrations of tramadol and its metabolites, including N-Desmethyltramadol, in hair following single dose ingestion. This type of research is important for forensic science and therapeutic drug monitoring, as it provides methods for detecting and quantifying drug use and metabolism over time (Johansen, Le Dang, Nielsen, Haage, Kugelberg, & Kronstrand, 2020).
Future Directions
: Tanaka, H., Naito, T., Mino, Y., & Kawakami, J. (2016). Validated determination method of tramadol and its desmethylates in human plasma using an isocratic LC-MS/MS and its clinical application to patients with cancer pain or non-cancer pain. Journal of Pharmaceutical Health Care and Sciences, 2(1), 25. Read more : SpectraBase. (2011). Compound N-Desmethyltramadol with free spectra: 6 MS (GC). View details : MilliporeSigma. Determination of Tramadol in Urine using LC-MS/MS. Read more : Agilent. Comprehensive LC/MS Analysis of Opiates, Opioids, and Metabolites. Read more
properties
IUPAC Name |
1-(3-methoxyphenyl)-2-(methylaminomethyl)cyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-16-11-13-6-3-4-9-15(13,17)12-7-5-8-14(10-12)18-2/h5,7-8,10,13,16-17H,3-4,6,9,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUMQHLSPUAFKKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCCCC1(C2=CC(=CC=C2)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50891485 | |
Record name | 1-(3-Methoxyphenyl)-2-(methylaminomethyl)cyclohexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50891485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Desmethyltramadol | |
CAS RN |
73806-55-0, 1018989-94-0 | |
Record name | N-Demethyltramadol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073806550 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(3-Methoxyphenyl)-2-(methylaminomethyl)cyclohexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50891485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1018989-94-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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